molecular formula C16H13NO B14044170 Benzenamine, 4-(2-furanyl)-N-phenyl-

Benzenamine, 4-(2-furanyl)-N-phenyl-

Katalognummer: B14044170
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: UURJIXMMPRKJJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 4-(2-furanyl)-N-phenyl-, also known as 4-(2-furanyl)-N-phenylbenzenamine, is an organic compound that belongs to the class of aromatic amines. This compound features a benzene ring substituted with an amine group (benzenamine) and a furan ring attached to the para position of the benzene ring. The presence of both aromatic and heterocyclic components in its structure makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(2-furanyl)-N-phenyl- typically involves the reaction of aniline derivatives with furan compounds. One common method is the nucleophilic aromatic substitution reaction where an aniline derivative reacts with a furan derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 4-(2-furanyl)-N-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in concentrated sulfuric acid.

Major Products Formed

    Oxidation: Quinones, nitroso compounds.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated benzenamines, nitrobenzenamines.

Wissenschaftliche Forschungsanwendungen

Benzenamine, 4-(2-furanyl)-N-phenyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzenamine, 4-(2-furanyl)-N-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, 4-(2-furanyl)-2-methyl-: Similar structure with a methyl group at the 2-position of the benzene ring.

    Benzenamine, 2-(2-furanyl)-4-nitro-: Contains a nitro group at the 4-position of the benzene ring and a furan ring at the 2-position.

    3-Buten-2-one, 4-(2-furanyl)-: Features a furan ring attached to a butenone structure.

Uniqueness

Benzenamine, 4-(2-furanyl)-N-phenyl- is unique due to its specific substitution pattern, which combines the properties of both aniline and furan derivatives. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C16H13NO

Molekulargewicht

235.28 g/mol

IUPAC-Name

4-(furan-2-yl)-N-phenylaniline

InChI

InChI=1S/C16H13NO/c1-2-5-14(6-3-1)17-15-10-8-13(9-11-15)16-7-4-12-18-16/h1-12,17H

InChI-Schlüssel

UURJIXMMPRKJJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.